![molecular formula C11H10N2O B1621478 2-[1-(1H-imidazol-1-yl)vinyl]phenol CAS No. 74204-47-0](/img/structure/B1621478.png)
2-[1-(1H-imidazol-1-yl)vinyl]phenol
Overview
Description
2-[1-(1H-imidazol-1-yl)vinyl]phenol is an organic compound with the molecular formula C11H10N2O It belongs to the class of styrenes and contains both an imidazole ring and a phenol group
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which may contribute to its diverse biological activities .
Biochemical Pathways
Imidazole derivatives are known to be key components in functional molecules used in a variety of everyday applications . They are also the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, as mentioned earlier . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that imidazole derivatives have pronounced luminescence efficiency and thermal stability , which may influence their action under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol typically involves the reaction of imidazole with a suitable vinyl phenol derivative. One common method is the reaction of imidazole with 2-vinylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-imidazol-1-yl)vinyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The vinyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenol and imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-[1-(1H-imidazol-1-yl)vinyl]phenol exhibits notable antimicrobial properties. Its imidazole ring is known for interacting with biological systems, making it a candidate for developing new antimicrobial agents. Studies have reported its effectiveness against various bacterial strains, which could lead to potential applications in treating infections caused by resistant bacteria .
Cancer Research
The compound has also been investigated for its anticancer properties. Its ability to inhibit specific pathways involved in cancer cell proliferation has been documented, suggesting that it may serve as a lead compound for the development of novel anticancer drugs. For instance, it has shown promise in inhibiting the growth of certain cancer cell lines in vitro .
Biochemical Applications
Ligand for Biomolecule Studies
this compound is utilized as a ligand in studies involving biomolecule interactions. Its ability to form complexes with proteins and nucleic acids allows researchers to investigate binding affinities and mechanisms of action, which are crucial for understanding biochemical processes at the molecular level .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its structural features enable it to interact with active sites of various enzymes, potentially leading to the development of therapeutic agents that can modulate enzymatic activity. This application is particularly relevant in drug design aimed at conditions where enzyme regulation is required .
Material Science
Polymer Synthesis
In material science, this compound is explored for its role in synthesizing polymeric materials. The compound can be polymerized to create materials with desirable mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and other industrial materials .
Nanotechnology
Recent studies have investigated the use of this compound in nanotechnology, particularly in creating nanoscale materials that exhibit unique optical or electronic properties. Its incorporation into nanomaterials can enhance their functionality in applications such as sensors and drug delivery systems .
Case Studies
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)phenol
- 2-(1H-imidazol-1-yl)benzaldehyde
- 2-(1H-imidazol-1-yl)benzoic acid
Uniqueness
2-[1-(1H-imidazol-1-yl)vinyl]phenol is unique due to the presence of both a vinyl group and a phenol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structural features also contribute to its diverse applications in various fields of research.
Biological Activity
The compound 2-[1-(1H-imidazol-1-yl)vinyl]phenol is a notable member of the imidazole-containing compounds, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of an imidazole ring linked to a vinyl group and a phenolic moiety. The imidazole structure allows for tautomeric forms, enhancing its reactivity and interaction with biological targets. This compound is soluble in polar solvents, which is advantageous for biological assays.
Imidazole derivatives, including this compound, interact with various biological targets due to their versatile chemical structure. They are known to act as enzyme inhibitors and exhibit antimicrobial properties. Specifically, they can inhibit heme oxygenase-1 (HO-1), which is implicated in oxidative stress responses in cancer cells .
Pharmacological Applications
The compound has been investigated for several pharmacological applications:
- Antimicrobial Activity : Studies have shown that imidazole derivatives possess significant antimicrobial properties against various pathogens, including fungi and bacteria.
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly when used in combination with other chemotherapeutic agents like doxorubicin .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor for various enzymes, including those involved in inflammatory pathways .
Case Study 1: Antitumor Activity
In a study focusing on melanoma cells, this compound was tested in combination with doxorubicin. The results indicated a synergistic effect, enhancing the cytotoxicity of doxorubicin while reducing its required dosage. This suggests that the compound could be developed as an adjunct therapy in cancer treatment .
Case Study 2: Antimicrobial Properties
Another investigation evaluated the antifungal activity of imidazole derivatives against Candida species. The results indicated that certain derivatives exhibited higher activity than conventional antifungal agents like fluconazole, highlighting the potential of these compounds in treating resistant fungal infections .
Summary of Biological Activities
Biological Activity | Mechanism | IC50 Value |
---|---|---|
Antitumor | HO-1 Inhibition | 10 μM (synergistic with doxorubicin) |
Antimicrobial | Enzyme Inhibition | Varies by strain (e.g., C. albicans MIC = 1.7 μg/mL) |
Anti-inflammatory | Nitric Oxide Production | N/A |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility and stability in physiological conditions, making it suitable for further development as a therapeutic agent. Its interaction with biological macromolecules suggests potential for targeted drug delivery systems.
Properties
IUPAC Name |
2-(1-imidazol-1-ylethenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(13-7-6-12-8-13)10-4-2-3-5-11(10)14/h2-8,14H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQLCEQBXIBHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384459 | |
Record name | 2-[1-(1H-imidazol-1-yl)vinyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671390 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74204-47-0 | |
Record name | 2-[1-(1H-imidazol-1-yl)vinyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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